molecular formula C22H23N3O4S B11279286 Methyl 4-oxo-3-(4-oxo-4-((1-phenylethyl)amino)butyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Methyl 4-oxo-3-(4-oxo-4-((1-phenylethyl)amino)butyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B11279286
M. Wt: 425.5 g/mol
InChI Key: FPVVXIVAVDDKIO-UHFFFAOYSA-N
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Description

Methyl 4-oxo-3-(4-oxo-4-((1-phenylethyl)amino)butyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound belonging to the class of quinazolines. This compound is characterized by its unique structure, which includes a quinazoline core, a thioxo group, and a phenylethylamino substituent. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-oxo-3-(4-oxo-4-((1-phenylethyl)amino)butyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multi-step organic reactions. The starting materials often include quinazoline derivatives, thioamides, and phenylethylamines. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-3-(4-oxo-4-((1-phenylethyl)amino)butyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

Methyl 4-oxo-3-(4-oxo-4-((1-phenylethyl)amino)butyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and disease treatment.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-oxo-3-(4-oxo-4-((1-phenylethyl)amino)butyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazoline derivatives, thioxo compounds, and phenylethylamine derivatives. Examples include:

  • Quinazoline-2-thione
  • 4-oxo-4-((1-phenylethyl)amino)butanoic acid
  • 2-thioxo-1,2,3,4-tetrahydroquinazoline derivatives

Uniqueness

Methyl 4-oxo-3-(4-oxo-4-((1-phenylethyl)amino)butyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications.

Biological Activity

Methyl 4-oxo-3-(4-oxo-4-((1-phenylethyl)amino)butyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on anticancer, antibacterial, and antifungal properties.

Chemical Structure and Properties

The compound belongs to a class of quinazoline derivatives characterized by a complex structure that includes a thioxo group and an amino substituent. Its molecular formula is C17H20N2O4SC_{17}H_{20}N_2O_4S, with a molecular weight of approximately 356.42 g/mol .

Anticancer Activity

Recent studies have evaluated the anticancer potential of similar quinazoline derivatives. For instance, compounds with structural similarities have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells.

Case Study: Anticancer Effects

A study involving structurally related compounds demonstrated that certain derivatives exhibited strong anticancer activity compared to Doxorubicin, a standard chemotherapy agent. The MTT assay indicated that these compounds reduced cell viability significantly at concentrations as low as 10 µM .

Table 1: Anticancer Activity of Related Compounds

Compound IDCell LineIC50 (µM)Reference
Compound AMCF-75
Compound BA5498
Compound CHeLa12

Antibacterial Activity

The antibacterial properties of methyl derivatives have been extensively studied. Compounds similar to this compound have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Research Findings

A comparative analysis revealed that certain quinazoline derivatives exhibited Minimum Inhibitory Concentration (MIC) values lower than those of standard antibiotics like ampicillin. For example, one study reported MIC values ranging from 0.004 to 0.03 mg/mL against various bacterial strains .

Table 2: Antibacterial Activity

Compound IDBacteria TypeMIC (mg/mL)Reference
Compound DE. coli0.004
Compound ES. aureus0.015
Compound FP. aeruginosa0.008

Antifungal Activity

In addition to antibacterial properties, the compound's derivatives have shown promising antifungal activity. Research indicates that certain methyl derivatives possess potent antifungal effects against common pathogens such as Candida albicans and Aspergillus fumigatus.

Case Study: Antifungal Effects

A study highlighted the antifungal efficacy of related compounds with MIC values ranging from 0.004 to 0.06 mg/mL against T. viride, demonstrating superior activity compared to traditional antifungal agents .

Table 3: Antifungal Activity

Compound IDFungal SpeciesMIC (mg/mL)Reference
Compound GT. viride0.004
Compound HA. fumigatus0.06

Properties

Molecular Formula

C22H23N3O4S

Molecular Weight

425.5 g/mol

IUPAC Name

methyl 4-oxo-3-[4-oxo-4-(1-phenylethylamino)butyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C22H23N3O4S/c1-14(15-7-4-3-5-8-15)23-19(26)9-6-12-25-20(27)17-11-10-16(21(28)29-2)13-18(17)24-22(25)30/h3-5,7-8,10-11,13-14H,6,9,12H2,1-2H3,(H,23,26)(H,24,30)

InChI Key

FPVVXIVAVDDKIO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CCCN2C(=O)C3=C(C=C(C=C3)C(=O)OC)NC2=S

Origin of Product

United States

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